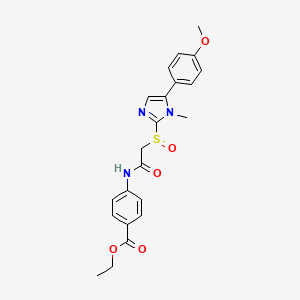

ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-4-30-21(27)16-5-9-17(10-6-16)24-20(26)14-31(28)22-23-13-19(25(22)2)15-7-11-18(29-3)12-8-15/h5-13H,4,14H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTIACHZTFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Synthesis and Structure

The synthesis of ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate involves multiple steps, including the formation of the imidazole ring and the introduction of the sulfinyl group. The structural formula can be represented as follows:

This compound features a benzoate moiety linked to an acetamido group, which is further substituted with a sulfinyl-imidazole derivative. The presence of the methoxyphenyl group is significant for enhancing biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole and benzimidazole exhibit notable antimicrobial properties. A study evaluating various derivatives against Gram-positive and Gram-negative bacteria demonstrated that compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against several strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound were tested against human colorectal carcinoma cell lines (HCT116), yielding IC50 values as low as 4.53 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Pathways : Compounds with imidazole groups often target enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis.

- Disruption of Cell Membrane Integrity : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various synthesized imidazole derivatives were tested against a panel of microbial strains. This compound exhibited superior antimicrobial activity compared to other derivatives, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Screening

Another study involved the evaluation of this compound's anticancer properties in vivo using murine models. Results indicated a significant reduction in tumor size when treated with this compound compared to control groups. The treatment also led to apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing ethyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamido)benzoate?

Basic Research Focus:

The compound requires multi-step synthesis, typically involving:

- Imidazole core formation : Reacting 4-methoxyphenyl-substituted precursors with methylamine under controlled pH (6–7) and temperature (60–80°C) to form the 1-methylimidazole scaffold .

- Sulfinyl introduction : Oxidation of a thioether intermediate (e.g., using meta-chloroperbenzoic acid) to introduce the sulfinyl group, requiring anhydrous conditions to avoid over-oxidation .

- Acetamido-benzoate coupling : Amide bond formation between the sulfinylimidazole and ethyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

Key Analytical Validation : Confirm intermediate purity via HPLC (C18 column, acetonitrile/water gradient) and final product structure via H/C NMR and high-resolution mass spectrometry .

How can researchers design bioactivity assays to evaluate the pharmacological potential of this compound?

Advanced Research Focus:

- Target selection : Prioritize targets based on structural analogs. For example, imidazole-sulfinyl derivatives show inhibitory activity against kinases (e.g., EGFR) or antimicrobial targets (e.g., bacterial dihydrofolate reductase) .

- Assay conditions :

- Kinase inhibition : Use fluorescence polarization assays with ATP-conjugated probes (IC determination at pH 7.4, 25°C) .

- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .

Data Interpretation : Compare dose-response curves with structurally similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) to identify SAR trends .

What analytical strategies are recommended to resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Focus:

Discrepancies in bioactivity data (e.g., conflicting IC values for kinase inhibition) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .

- Structural nuances : Compare sulfinyl vs. sulfonyl or methyl vs. ethyl substitutions in analogs using molecular docking (e.g., AutoDock Vina) to assess binding mode differences .

How can computational modeling guide the optimization of this compound’s selectivity for specific biological targets?

Advanced Research Focus:

- Molecular docking : Use the sulfinyl group’s stereochemistry (R/S configuration) to model interactions with target pockets (e.g., EGFR’s hydrophobic cleft). Compare with inactive analogs lacking the 4-methoxyphenyl group .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify residues critical for hydrogen bonding (e.g., benzoate ester interaction with Lys45 in kinases) .

- ADMET prediction : Use SwissADME to evaluate logP (target <5 for oral bioavailability) and cytochrome P450 interactions .

What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be characterized?

Basic Research Focus:

- pH stability : Incubate the compound in buffers (pH 2–10, 37°C) for 24–72 hours. Monitor degradation via HPLC:

- Acidic conditions : Hydrolysis of the sulfinyl group to sulfenic acid.

- Alkaline conditions : Ester cleavage of the benzoate moiety .

- Thermal stability : TGA/DSC analysis (5–10°C/min ramp) reveals decomposition above 200°C, with MS fragmentation patterns identifying degradation products (e.g., imidazole ring breakdown) .

How can researchers validate the purity and structural integrity of intermediates during multi-step synthesis?

Basic Research Focus:

- Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates.

- Spectroscopic confirmation :

- Imidazole ring : IR absorption at 1600–1650 cm (C=N stretch) .

- Sulfinyl group : C NMR signal at ~110 ppm (S=O) and absence of thioether signals (~40 ppm) .

- Mass spectrometry : HRMS (ESI+) for exact mass matching (±5 ppm tolerance) .

What strategies can mitigate side reactions during sulfinyl group introduction?

Advanced Research Focus:

- Controlled oxidation : Use stoichiometric oxidants (e.g., HO in acetic acid) instead of excess MCPBA to avoid sulfone formation .

- Protecting groups : Temporarily protect the acetamido nitrogen with Boc during sulfinyl oxidation to prevent unwanted acetylation .

- Reaction monitoring : TLC (silica, 5% MeOH/CHCl) to track thioether → sulfinyl conversion and halt the reaction at ~90% completion .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Advanced Research Focus:

- Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or vary the ester group) .

- Bioactivity clustering : Group compounds by IC values and use PCA to correlate structural features (e.g., sulfinyl vs. methylsulfonyl) with activity .

- 3D-QSAR : CoMFA or CoMSIA models to map electrostatic/hydrophobic requirements for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.